Structural Differentiation: Benzothiazole Amide vs. Thiazole Amide in Pyridazinylthioacetamide KCC2 Inhibitors
The target compound features a benzo[d]thiazol-2-yl amide group, in contrast to the 4-methylthiazol-2-yl amide in VU 0240551 and N-cyclopropyl-N-(4-methylthiazol-2-yl) in VU0463271. The benzothiazole moiety adds a fused benzene ring, increasing molecular weight by 42.06 Da (384.49 vs. 342.43 g/mol) and increasing the calculated hydrophobic surface area . In the KCC2 inhibitor series characterized by Delpire et al., the thiazole amide was a critical pharmacophoric element; substitution with bulkier heterocycles at this position has been demonstrated to modulate both potency and selectivity against the off-target NKCC1 transporter [1].
| Evidence Dimension | Molecular weight and heterocyclic amide structure |
|---|---|
| Target Compound Data | MW = 384.49 g/mol; benzo[d]thiazol-2-yl amide; C17H12N4OS3; 3 sulfur atoms |
| Comparator Or Baseline | VU 0240551: MW = 342.43 g/mol; 4-methylthiazol-2-yl amide; C16H14N4OS2; 2 sulfur atoms |
| Quantified Difference | ΔMW = +42.06 Da; +1 sulfur atom; fused benzene ring addition shifts LogP and H-bond acceptor profile |
| Conditions | Structural comparison based on published molecular formulas and verified vendor analytical data (Tocris, HPLC purity ≥99% for comparator) |
Why This Matters
The benzothiazole amide confers distinct steric bulk and hydrogen-bonding geometry at the KCC2 binding site compared to the monocyclic thiazole in validated probes, which may translate to altered target residence time or selectivity profile that cannot be achieved with thiazole-only analogs.
- [1] Delpire E, Days E, Lewis LM, Mi D, Kim K, Lindsley CW, Weaver CD. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proc. Natl. Acad. Sci. USA, 2009, 106(13), 5383–5388. PMID: 19279215. View Source
